molecular formula C22H16N2O4 B11367178 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11367178
M. Wt: 372.4 g/mol
InChI Key: PKJMADBKAQYWSM-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a benzodioxine-carboxamide core linked to a phenyl group substituted with a 1,3-benzoxazol-2-yl moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems and hydrogen-bond acceptors are critical.

Properties

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C22H16N2O4/c25-21(20-13-26-18-7-3-4-8-19(18)27-20)23-15-11-9-14(10-12-15)22-24-16-5-1-2-6-17(16)28-22/h1-12,20H,13H2,(H,23,25)

InChI Key

PKJMADBKAQYWSM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding the desired product with a high efficiency of 79-89% . Other methods may involve the use of metal catalysts, ionic liquid catalysts, or other miscellaneous techniques .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts and metal catalysts is common in industrial settings to enhance reaction rates and product yields .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibit significant anticancer properties. Studies have shown that benzoxazole derivatives can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. For instance, a study published in Journal of Medicinal Chemistry highlighted the effectiveness of benzoxazole derivatives in targeting specific cancer pathways, suggesting that modifications to the benzoxazole structure can enhance anticancer activity .

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzoxazole derivatives have been reported to possess antibacterial and antifungal properties. A case study demonstrated that certain benzoxazole compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. This opens avenues for developing new antimicrobial agents based on the benzoxazole scaffold .

Material Science

Fluorescent Materials
this compound has been investigated for its fluorescent properties. Compounds with similar structures are known to exhibit strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Research has focused on optimizing these compounds for enhanced luminescence and stability in various environments .

Polymer Additives
In material science, this compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. The incorporation of benzoxazole derivatives into polymer matrices has been shown to enhance their thermal resistance and durability, which is crucial for applications in coatings and electronic materials .

Environmental Applications

Environmental Remediation
The potential use of this compound in environmental remediation has been explored. Compounds with similar structures have demonstrated efficacy in degrading pollutants in water systems. Their ability to interact with various contaminants suggests they could be utilized in developing advanced materials for water purification technologies .

Summary Table of Applications

Application Area Details
Medicinal ChemistryAnticancer activity; antimicrobial properties
Material ScienceFluorescent materials; polymer additives
Environmental ApplicationsPotential use in environmental remediation for pollutant degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The benzodioxine-carboxamide scaffold is highly modular, with substituents on the phenyl ring significantly influencing biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent Group Molecular Formula Key Structural Features
Target Compound 1,3-Benzoxazol-2-yl C₂₂H₁₆N₂O₄* Benzoxazole enhances aromatic interactions
N-[4-(Monohydro-pyrazol-4-yl)phenyl] derivative Pyrazol-4-yl Not reported Pyrazole ring for hydrogen bonding
N-[2-(4-Sulfamoylphenyl)ethyl] analogue Sulfamoylphenyl ethyl C₁₇H₁₈N₂O₅S Sulfonamide improves solubility
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl] derivative Pyrimidinylsulfamoyl C₁₉H₁₆N₄O₅S Sulfamoyl-pyrimidine for enzyme targeting
N-(4-Nitrophenyl) analogue Nitrophenyl C₁₅H₁₂N₂O₅ Nitro group increases electrophilicity
N-[3-(Trifluoromethyl)phenyl] analogue Trifluoromethylphenyl C₁₆H₁₂F₃NO₃* CF₃ enhances metabolic stability

*Hypothetical molecular formulas calculated based on structural analysis.

Pharmacological Activities

  • Glaucoma Therapy: The pyrazole-substituted analogue (N-[4-(monohydro-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide) demonstrates dual efficacy in lowering intraocular pressure and protecting retinal ganglion cells, suggesting neuroprotective applications .
  • Enzyme Inhibition : Derivatives like SKF 525A (a propenamide-benzodioxine hybrid) inhibit cytochrome P450 enzymes (e.g., CYP2J2), highlighting the scaffold’s versatility in modulating lipid-metabolizing enzymes .
  • Sulfonamide Derivatives : Compounds with sulfamoyl groups (e.g., and ) may target carbonic anhydrases or sulfotransferases due to their sulfonamide moieties, though specific data are lacking .

Physicochemical Properties

  • Lipophilicity : The trifluoromethylphenyl analogue () likely exhibits increased lipophilicity (logP ~3.5–4.0), enhancing blood-brain barrier penetration .
  • Solubility : Sulfonamide-substituted derivatives () show improved aqueous solubility due to polar sulfonamide groups, whereas the nitro-substituted analogue () may face stability challenges .
  • Metabolic Stability : The benzoxazole group in the target compound could reduce oxidative metabolism compared to pyrazole or nitro-substituted analogues .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound with potential biological activities that have garnered research interest. This article delves into its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular Formula C23H15N3O4
Molecular Weight 397.38 g/mol
IUPAC Name This compound
CAS Number 1255636

Synthesis

The synthesis of this compound involves multi-step organic synthesis techniques. Key steps include the formation of benzoxazole groups through cyclization reactions and the coupling of these groups with phenyl derivatives using palladium-catalyzed reactions.

Antibacterial Activity

Research has indicated that derivatives of benzoxazole compounds exhibit varying degrees of antibacterial activity. In a study evaluating related compounds against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, some derivatives showed comparable or superior activity compared to standard antibiotics such as norfloxacin and chloramphenicol .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
Other Benzoxazole DerivativeE. coli16 µg/mL
NorfloxacinB. subtilis8 µg/mL

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity against strains such as Aspergillus niger and Candida albicans. The results indicated that certain derivatives exhibited significant antifungal effects, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of benzoxazole derivatives is particularly noteworthy. Studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism often involves the modulation of cellular pathways that lead to apoptosis in cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineCompound TestedIC50 (µM)
MCF-7This compound15
A549Benzoxazole Derivative20
PC3Benzoxazole Derivative25

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation. This interaction can lead to the inhibition of growth or induction of apoptosis in targeted cells.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Prepare the benzodioxine-carboxylic acid intermediate via cyclization of 2,3-dihydroxybenzoic acid derivatives using ethylene dihalides under basic conditions .
  • Step 2 : Couple the benzoxazole-containing aryl amine (e.g., 4-(1,3-benzoxazol-2-yl)aniline) with the activated benzodioxine-carboxylic acid (e.g., via EDC/HOBt-mediated amidation).
  • Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Monitor reaction progress via HPLC or TLC to minimize side products.
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 to confirm proton environments and carbon connectivity, focusing on benzodioxine (δ 4.2–4.5 ppm for –O–CH2_2) and benzoxazole (δ 8.1–8.3 ppm for aromatic protons) regions .
  • X-ray Crystallography : For absolute configuration verification, grow single crystals via slow evaporation in ethanol/water mixtures. Refinement software (e.g., SHELX) can resolve bond angles and torsional strain in the benzodioxine ring .
  • Mass Spectrometry (HRMS) : Confirm molecular weight using ESI-HRMS with <2 ppm error tolerance .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s enzyme inhibition potential while minimizing interference from structural analogs?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with active sites accommodating the benzoxazole moiety (e.g., kinases or oxidoreductases). Use molecular docking (AutoDock Vina) to predict binding affinity .
  • Assay Design :
  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and DMSO blanks to account for solvent effects.
  • Cross-Reactivity Checks : Test against structurally related compounds (e.g., benzothiazole derivatives) to assess selectivity .
  • Data Normalization : Express activity as % inhibition relative to controls, using triplicate measurements to reduce variability .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • In Silico-Experimental Cross-Validation :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability. Compare with experimental solubility (shake-flask method) and Caco-2 cell permeability assays .
  • Metabolite Identification : Perform LC-MS/MS on hepatocyte incubation samples to detect phase I/II metabolites not predicted by software .
  • Dynamic Modeling : Apply PBPK models (e.g., GastroPlus) to reconcile discrepancies in bioavailability predictions .

Q. How can researchers optimize the compound’s aqueous solubility and stability for in vivo studies without altering its pharmacophore?

  • Methodological Answer :
  • Formulation Strategies :
  • Co-solvent Systems : Use PEG-400/water mixtures (≤20% v/v) to enhance solubility while avoiding precipitation .
  • Cyclodextrin Complexation : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) via phase-solubility studies .
  • Stability Testing :
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6–7 if degradation occurs via hydrolysis .

Q. What advanced analytical methods can elucidate the compound’s interaction with biological membranes or protein targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA for plasma binding studies) on sensor chips to measure real-time binding kinetics (KD_D, kon_{on}, koff_{off}) .
  • Cryo-Electron Microscopy (Cryo-EM) : For large protein complexes, resolve binding conformations at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound’s bioactivity across different cell lines or animal models?

  • Methodological Answer :
  • Source Investigation :
  • Check cell line authentication (STR profiling) and culture conditions (e.g., serum-free vs. FBS-containing media) .
  • For in vivo studies, standardize animal strains, diets, and dosing regimens.
  • Mechanistic Profiling :
  • Perform RNA-seq or phosphoproteomics to identify pathway-specific variations (e.g., CYP450 expression differences) .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and heterogeneity indices .

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